7-Methyltryptamine

NMDA Receptor Antagonism Excitotoxicity Neuroprotection

7-Methyltryptamine (7-MT, CAS 14490-05-2) is a substituted tryptamine derivative characterized by a single methyl group at the 7-position of the indole ring. It is chemically distinct from its positional isomers (e.g., 5-methyltryptamine) and other 7-substituted analogs (e.g., 7-bromo- or 7-hydroxytryptamine), which fundamentally alters its biochemical interactions and utility in research.

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
CAS No. 14490-05-2
Cat. No. B088337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyltryptamine
CAS14490-05-2
Synonyms7-methyltryptamine
7-methyltryptamine hydrochloride
7-methyltryptamine oxalate
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CN2)CCN
InChIInChI=1S/C11H14N2/c1-8-3-2-4-10-9(5-6-12)7-13-11(8)10/h2-4,7,13H,5-6,12H2,1H3
InChIKeySGGBZKQTWMKXHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyltryptamine (CAS 14490-05-2): Key Properties and Procurement Baseline for Tryptamine Research


7-Methyltryptamine (7-MT, CAS 14490-05-2) is a substituted tryptamine derivative characterized by a single methyl group at the 7-position of the indole ring [1]. It is chemically distinct from its positional isomers (e.g., 5-methyltryptamine) and other 7-substituted analogs (e.g., 7-bromo- or 7-hydroxytryptamine), which fundamentally alters its biochemical interactions and utility in research [2]. As a serotonin receptor agonist with affinity for 5-HT1 and 5-HT2 subtypes , and a reagent for the synthesis of complex β-carbolines [3], 7-Methyltryptamine serves as a specialized tool in neuropharmacology and synthetic chemistry.

7-Methyltryptamine: Why Positional Isomers and 5-Substituted Analogs Are Not Interchangeable


Substitution position is a primary determinant of pharmacological profile within the tryptamine class. The 7-methyl modification of 7-Methyltryptamine confers a unique activity signature that differs both qualitatively and quantitatively from other methyltryptamines and 5-substituted analogs. For example, while 5-methoxytryptamine is a highly potent, non-selective agonist [1], 7-substitution results in a different rank order of activity at NMDA receptors [2] and distinct metabolic handling by monoamine oxidase (MAO) [3]. Therefore, assuming functional equivalence between 7-Methyltryptamine and its structural isomers (e.g., 5-methyltryptamine) or other tryptamines (e.g., 5-methoxytryptamine, tryptamine) is not supported by empirical data and will likely lead to divergent and misinterpretable experimental outcomes.

Quantitative Differentiation Guide: Selecting 7-Methyltryptamine (CAS 14490-05-2) Based on Comparative Performance Data


NMDA Receptor Modulation: 7-Methyltryptamine Shows Intermediate Inhibitory Potency Distinct from 5-Substituted Analogs

In a head-to-head comparison of indolealkylamines on recombinant NMDA receptors, 7-Methyltryptamine exhibits an intermediate inhibitory potency that is quantifiably distinct from both 5-substituted analogs and unsubstituted tryptamine. This positions it as a unique tool for investigating structure-activity relationships at the NMDA receptor's modulatory site. [1]

NMDA Receptor Antagonism Excitotoxicity Neuroprotection Glutamate Signaling

5-HT2 Receptor Binding: 7-Methyl Substitution Enhances Affinity Relative to 7-Hydroxyl or Unsubstituted Tryptamine

A structure-activity relationship (SAR) study on 5-HT2 receptor binding reveals that a 7-methyl group significantly enhances binding affinity compared to an unsubstituted or 7-hydroxy tryptamine. The study demonstrates that a 7-hydroxyl group essentially abolishes affinity, while 7-methyl or 7-bromo substitution improves it. This provides a clear, quantifiable justification for selecting the 7-methyl analog for receptor interaction studies. [1]

Serotonin Receptors 5-HT2A Receptor Binding Assay QSAR Psychopharmacology

MAO Substrate Metabolism: 7-Methyltryptamine is Moderately Deaminated, Distinguishing It from Rapidly Metabolized 5-Methoxytryptamine

Comparative metabolic studies in guinea pig liver mitochondria demonstrate that 7-Methyltryptamine is only moderately deaminated by monoamine oxidase (MAO), in contrast to 5-methoxytryptamine, which is actively deaminated. This difference in metabolic stability is a critical parameter for experimental design, influencing compound half-life in ex vivo and in vivo models. [1]

Monoamine Oxidase Drug Metabolism Enzymatic Deamination Pharmacokinetics

Synthetic Utility: 7-Methyltryptamine as a Reactant for Asymmetric β-Carboline Synthesis

7-Methyltryptamine is a specific and well-characterized reactant for the enantioselective synthesis of β-carbolines and related nitrogen heterocycles via Brønsted acid-catalyzed N-acyliminium cyclization cascades. This synthetic application is a key differentiator from other simple tryptamines, whose utility in these specific asymmetric transformations may be limited or less documented. [1]

Asymmetric Synthesis β-Carboline Heterocyclic Chemistry Brønsted Acid Catalysis Chemical Reagent

Functional Activity at 5-HT2 Receptors in Rabbit Aorta: Comparison of Agonist Potency and Intrinsic Efficacy

In a functional assay using isolated rabbit aorta, a tissue responsive to 5-HT2 receptor activation, 7-Methyltryptamine demonstrates quantifiably lower agonist potency and intrinsic efficacy compared to the prototypical agonist 5-hydroxytryptamine (5-HT) and 5-methoxytryptamine. Specifically, the KA (dissociation constant) is 1 µM and relative intrinsic efficacy is 0.6, compared to 0.25 µM and 1.0 for 5-HT, respectively. This positions 7-Methyltryptamine as a partial agonist with distinct pharmacological properties. [1]

5-HT2 Receptor Agonist Vascular Pharmacology Rabbit Aorta Functional Assay Intrinsic Efficacy

Defined Research Scenarios for 7-Methyltryptamine (CAS 14490-05-2) Based on Verified Comparative Advantages


Investigating NMDA Receptor Modulation and Excitotoxicity

7-Methyltryptamine is the preferred compound for studies dissecting the non-serotonergic, glutamate-modulating effects of tryptamines. Its intermediate rank order of potency in inhibiting NMDA receptor currents, as established by Kloda & Adams [4], allows researchers to examine effects that are not achievable with the more potent 5-substituted analogs. This specific activity profile makes it a unique pharmacological probe for investigating excitotoxic neurodegeneration pathways where modulation, rather than complete blockade, of NMDA receptors is required.

Studying 5-HT2 Receptor Partial Agonism and Biased Signaling

Researchers requiring a partial agonist at the 5-HT2 receptor should select 7-Methyltryptamine. Its relative intrinsic efficacy of 0.6 in the rabbit aorta functional assay [4] is quantifiably lower than that of the full agonist 5-HT (1.0) and the near-full agonist 5-methoxytryptamine (0.86). This partial agonism profile makes it an ideal tool for investigating biased signaling pathways, receptor reserve concepts, and functional selectivity, where full receptor activation would mask nuanced cellular responses.

Enzymology Studies Requiring Slower MAO Substrate Turnover

For experiments involving monoamine oxidase (MAO) metabolism, 7-Methyltryptamine offers a strategic advantage over rapidly deaminated compounds like 5-methoxytryptamine. Its classification as 'moderately deaminated' by guinea pig liver mitochondrial MAO [4] indicates a slower rate of enzymatic turnover. This is critical for studies where prolonged compound presence is needed to observe downstream effects or where the experimental protocol is sensitive to rapid substrate depletion. It also allows for the investigation of alternative metabolic pathways.

Asymmetric Synthesis of β-Carboline Alkaloids

In the field of synthetic organic chemistry, 7-Methyltryptamine is a critical starting material for the enantioselective synthesis of β-carbolines and substituted tetrahydro-β-carbolines. Its documented use in Brønsted acid-catalyzed N-acyliminium cyclization cascades [4] provides a direct and reliable synthetic route to complex, chiral nitrogen heterocycles. This application is a strong differentiator for procurement by medicinal chemistry labs focused on constructing diverse, alkaloid-like compound libraries, where other tryptamines may not be suitable or have not been validated for this specific, advanced transformation.

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